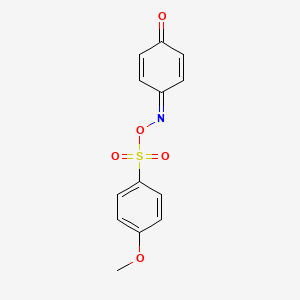

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Description

Properties

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-18-12-6-8-13(9-7-12)20(16,17)19-14-10-2-4-11(15)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJBOECKYZWCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163101 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-20-8 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the following steps:

Formation of the Cyclohexa-2,5-dienone Core: This can be achieved through the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the cyclohexa-2,5-dienone core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyclohexa-2,5-dienone core into more saturated structures.

Substitution: The sulfonyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and methoxyphenyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclohexa-2,5-dienone Derivatives

Structural and Functional Group Variations

Cyclohexa-2,5-dienone derivatives are characterized by substituents on the quinoid ring, influencing reactivity, stability, and bioactivity. Key analogs include:

Antifungal Derivatives

- 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienones (e.g., 3,5-dichloro-substituted): Activity: High antifungal efficacy against Botrytis cinerea (MIC₅₀: 12 μM). Mechanism: Disruption of fungal cell walls via interaction with chitin or glucan synthases. Comparison: The p-methoxylated analog in this class showed reduced activity, highlighting the importance of electron-withdrawing substituents (e.g., Cl) over electron-donating groups (e.g., OMe).

Antioxidant Derivatives

- 4-(Benzo[d]thiazol-2-ylthioimino)-2,5-dimethylcyclohexa-2,5-dienone: Activity: Radical absorption capacity (RAP) of 91% against DPPH radicals. Mechanism: Thioimino and methyl groups enhance electron delocalization, stabilizing radical intermediates.

Amino-Substituted Derivatives

- 4-(4-Diethylaminophenylimino)-2,5-dimethylcyclohexa-2,5-dienone (CAS 111440-27-8): Properties: Enhanced solubility in polar solvents due to the diethylamino group. Applications: Potential use in dye chemistry or as a photosensitizer.

- Comparison: Amino groups increase nucleophilicity, contrasting with the sulfonyloxyimino group’s electron-withdrawing nature.

Substituent Effects on Reactivity and Stability

Biological Activity

4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone, often referred to as a sulfonyl derivative of cyclohexa-2,5-dienone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies from recent research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure comprises a cyclohexadienone core substituted with a methoxyphenyl sulfonyl group and an imino functional group. The presence of these functional groups is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Effects : Studies have reported that sulfonamide derivatives possess antimicrobial activity against various pathogens.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The biological activity of 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may arise from the ability to scavenge free radicals and modulate oxidative stress pathways.

- DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

In a study evaluating various sulfonamide derivatives, 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4-Methoxyphenyl Sulfonamide | 32 | E. coli |

| 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone | 16 | S. aureus |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of the compound revealed that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound was tested at various concentrations, showing a dose-dependent response.

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 70 |

Q & A

Basic: What are the established synthetic routes for 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone?

Answer:

The synthesis typically involves:

Sulfonylation: React a cyclohexanone derivative (e.g., 4-oxocyclohexa-2,5-dienone) with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester intermediate.

Imino Group Introduction: Condense the intermediate with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) under controlled pH (neutral to mildly acidic) to form the oxime.

Reductive Amination (if needed): Use catalysts like Pd/C or NaBH₄ to stabilize reactive intermediates.

Critical Parameters: Temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (6–24 hours) to minimize side products like over-sulfonylation or decomposition .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:

Advanced: How does the sulfonyloxyimino group influence regioselectivity in electrophilic substitution reactions?

Answer:

The sulfonyl group is a strong electron-withdrawing moiety, directing electrophiles (e.g., nitronium or halogenating agents) to the meta position relative to itself on the aromatic ring.

Methodological Approach:

Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) under controlled conditions.

Analyze products via HPLC-MS and 2D NMR to identify substitution patterns.

Compare results with computational models (e.g., DFT calculations) to predict electronic effects.

Case Study: Similar dienones exhibit ipso-chlorination under specific conditions, as seen in 2,4,6-trichloro-cyclohexa-2,5-dienone systems .

Advanced: How should researchers design experiments to assess environmental stability and degradation pathways?

Answer:

Experimental Design:

Hydrolysis Studies: Expose the compound to buffered solutions (pH 4–10) at 25–50°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hours).

Photolysis: Use UV-light chambers (λ = 254–365 nm) to simulate sunlight. Analyze products with LC-QTOF-MS for transformation products.

Partitioning Behavior: Measure log Kow (octanol-water) using shake-flask methods to predict bioaccumulation potential.

Key Parameters: Degradation half-lives, identification of toxic metabolites (e.g., sulfonic acid derivatives), and ecotoxicological assays (e.g., Daphnia magna toxicity) .

Advanced: How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?

Answer:

Steps to Address Discrepancies:

Replicate Assays: Standardize conditions (e.g., ATP concentration for kinase assays, cell passage number).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.